molecular formula C10H10O2 B042326 Methyl cinnamate CAS No. 103-26-4

Methyl cinnamate

Cat. No. B042326
CAS RN: 103-26-4
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-BQYQJAHWSA-N
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Description

Synthesis Analysis

Methyl cinnamate can be synthesized through several chemical pathways. The most common synthetic approach involves the esterification of cinnamic acid with methanol, often catalyzed by acid catalysts to facilitate the reaction. This method highlights the compound's accessibility and the feasibility of its large-scale production. Advances in synthetic methods aim to improve yield, reduce environmental impact, and enhance the purity of methyl cinnamate, underscoring the ongoing research in optimizing its synthesis.

Molecular Structure Analysis

The molecular structure of methyl cinnamate comprises a benzene ring attached to an acrylic ester function. This structural arrangement contributes to its characteristic properties, including its scent and reactivity. The electron-rich phenyl ring and the electron-withdrawing ester group create a conjugated system, influencing its absorption spectra and making it a subject of interest in photophysical studies. Understanding its molecular structure is crucial for modifying its properties for specific applications, such as in designing scent profiles or in photostabilization research.

Chemical Reactions and Properties

Methyl cinnamate participates in various chemical reactions, reflecting its reactive acrylic ester group. It can undergo addition reactions, including Michael addition, and can act as a substrate in catalytic hydrogenation to produce methyl 3-phenylpropionate. These reactions are of interest not only for synthetic chemistry applications but also for understanding its behavior in biological systems and its potential as a building block in organic synthesis.

Physical Properties Analysis

The physical properties of methyl cinnamate, such as its melting point, boiling point, and solubility in different solvents, are essential for its application in various industries. Its low melting point and high boiling point make it a liquid at room temperature, ideal for use in fragrances and flavors. Its solubility characteristics are important for its incorporation into products, influencing its use in aqueous or lipid-based systems.

Chemical Properties Analysis

Methyl cinnamate's chemical properties, including its stability under different conditions and its reactivity towards various chemical reagents, play a significant role in its applications. Its stability in the presence of light and oxygen is particularly relevant for its use in cosmetics and food products, where it must retain its integrity and aroma over time. The study of its chemical properties is crucial for ensuring product quality and safety.

References (Sources)

Scientific Research Applications

Synthesis of Cinnamamides

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl cinnamate is used in the synthesis of cinnamamides, which have exhibited anti-inflammatory and analgesic activity .
  • Methods of Application : The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied .
  • Results or Outcomes : Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Synthesis of Methyl Cinnamate

  • Scientific Field : Chemical Engineering
  • Application Summary : Methyl cinnamate is synthesized through the esterification of methanol and cinnamic acid .
  • Methods of Application : The esterification is catalyzed by deep eutectic solvents (DESs) based on choline chloride .
  • Results or Outcomes : The activity of the catalyst did not decrease significantly after being conducted five cycles, indicating the catalyst has the prospect of industrial application for the esterification reaction .

Inhibition of Tyrosinase Activity

  • Scientific Field : Biochemistry
  • Application Summary : Methyl cinnamate is used to inhibit monophenolase and diphenolase activity of mushroom tyrosinase .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Herbicidal Properties

  • Scientific Field : Agriculture
  • Application Summary : Methyl cinnamate has been found to exhibit herbicidal properties .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Methyl cinnamate reduced guaiacol peroxidase activity by 57% and 85% in L. rigidum and lettuce, respectively, and α-amylase by 6% in L. rigidum .

Electro-Organic Synthesis of Methyl Cinnamate Derivatives

  • Scientific Field : Electro-Organic Chemistry
  • Application Summary : Methyl cinnamate derivatives are synthesized through the Heck reaction, carried out under green conditions .
  • Methods of Application : An electrochemical method is employed, offering a more sustainable alternative. The process utilized a two-electrode setup with easily available anode and cathode materials .
  • Results or Outcomes : The electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields. The method is easily scalable, making it suitable for large-scale production .

Attractant for Orchid Bees

  • Scientific Field : Entomology
  • Application Summary : Methyl cinnamate is known to attract males of various orchid bees, such as Aglae caerulea .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Antimicrobial Ability

  • Scientific Field : Microbiology
  • Application Summary : Methyl cinnamate has been found to exhibit antimicrobial ability .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Flavor and Perfume Industries

  • Scientific Field : Food Science and Perfumery
  • Application Summary : Methyl cinnamate is mainly used in the flavor and perfume industries .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Methyl cinnamate is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . It is moderately toxic by ingestion . Contact with skin and eyes should be avoided .

Future Directions

Methyl cinnamate has potential application prospects as an anti-browning and anti-microbial food additive . It has been proved that it can prevent colitis caused by acetic acid-induced in vivo injury . A new electro-organic method represents a greener and more efficient strategy for synthesizing methyl cinnamate derivatives via the Heck reaction . This novel methodology is expected to find widespread applications in the synthesis of various important compounds, promoting the development of more sustainable chemical processes .

properties

IUPAC Name

methyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044314
Record name Methyl (E)-cinnamate
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl cinnamate
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Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.04 [mmHg]
Record name Methyl cinnamate
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Product Name

Methyl cinnamate

CAS RN

103-26-4, 1754-62-7
Record name Methyl cinnamate
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Record name Methyl trans-cinnamate
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Record name Methyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl (E)-cinnamate
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Record name Methyl cinnamate
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Record name METHYL CINNAMATE
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Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 96% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A homogeneous mixture containing cinnamyl alcohol (7.5 mmol), DDQ (22.5 mmol), MeOH (20 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 86% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═CH3) is isolated in 98% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.34 (2H, m), 7.21 (3H, m), 6.31 (1H, d, J=16.55 Hz), 3.64 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.2, 144.7, 134.3, 130.2, 128.8, 128.0, 117.8, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,700
Citations
KM Krokidi, MAP Turner, PAJ Pearcy… - Molecular Physics, 2021 - Taylor & Francis
Methyl cinnamate (MC) is an ester within the cinnamate family. Recent time-resolved gas-phase studies have suggested that upon excitation to its first singlet ππ* (1 1 ππ*) state, there …
Number of citations: 8 www.tandfonline.com
FD Lewis, SL Quillen, JE Elbert, S Schneider… - … of Photochemistry and …, 1989 - Elsevier
The fluorescence lifetimes of methyl cinnamate and methyl indenoate have been investigated by means of picosecond laser spectroscopy. Values of <3 ps and 15 ± 2 ps for these …
Number of citations: 22 www.sciencedirect.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Male and female Sprague-Dawley albino rats (5/dose) with initial body weights of 150–250 g were dosed via gavage with methyl cinnamate at dose levels up to 6.0 g/kg/bodyweight …
Number of citations: 37 www.sciencedirect.com
IMS Fahelbum, SP James - Toxicology, 1977 - Elsevier
… intervals after dosage with methyl cinnamate or cinnamic acid … which had been dosed with methyl cinnamate. No qualitative or … metabolite of both cinnamic acid and methyl cinnamate. …
Number of citations: 33 www.sciencedirect.com
GM Fujiwara, V Annies, CF de Oliveira, RA Lara… - Ecotoxicology and …, 2017 - Elsevier
… Considering the repellent activity of linalool and methyl cinnamate used in combination and … evaluate the larvicidal activity of methyl cinnamate, linalool, and methyl cinnamate/linalool in …
Number of citations: 71 www.sciencedirect.com
CK Sharma, SS Kanwar - Research Journal of Recent Sciences, 2012 - isca.me
Methyl cinnamate was synthesized by the reaction of m licheniformis MTCC-10498. The silica-bound lipase equimolar ratio (100 mM each) in DMSO. Moreover, p was synthesized by …
Number of citations: 33 www.isca.me
T Tanaka, O Vogl - Polymer Journal, 1974 - nature.com
… Trans-methyl cinnamate (mp 37C) was used without … Our methyl cinnamate had a level of impurities of about 0.1% … specific objective of preparing a poly(methyl cinnamate), we did not …
Number of citations: 47 www.nature.com
YY Chen, MH Lee, CC Hsu, CL Wei… - Journal of Agricultural …, 2012 - ACS Publications
… effect of methyl cinnamate on adipogenesis in 3T3-L1 preadipocytes. Methyl cinnamate markedly … In this study, we used the 3T3-L1 cell model and found that methyl cinnamate inhibited …
Number of citations: 65 pubs.acs.org
RC Padalia, RS Verma, A Chauhan… - Records of Natural …, 2017 - acgpubs.org
… (36.6–66.4%), linalool (11.2–43.8%), and (Z)-methyl cinnamate (5.4-7.6%) as … -methyl cinnamate and linalool. Seed setting stage was optimized for harvesting (E)-methyl cinnamate rich …
Number of citations: 32 www.acgpubs.org
D Guo, S Wu, X Fu, H Pan - Journal of Agricultural and Food …, 2022 - ACS Publications
… microbial cell factories for the production of methyl cinnamate. In this study, we established … of methyl cinnamate from glucose. We further increased the methyl cinnamate production to …
Number of citations: 3 pubs.acs.org

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